Tert-butyl 3-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]-4-hydroxypiperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]-4-hydroxypiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a hydroxyl group and a tert-butyl ester. The compound also contains a chloropyridopyrazine moiety, which is known for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]-4-hydroxypiperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of a piperidine derivative with a chloropyridopyrazine compound under controlled conditions. The reaction often requires the use of solvents like N-methyl-2-pyrrolidinone (NMP) and bases such as N-ethyl-N,N-diisopropylamine (DIPEA) at elevated temperatures (around 130°C) with microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloropyridopyrazine moiety can be reduced to remove the chlorine atom.
Substitution: The chlorine atom in the chloropyridopyrazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the chlorine atom could result in various substituted derivatives.
Scientific Research Applications
Tert-butyl 3-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]-4-hydroxypiperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl 3-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The chloropyridopyrazine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate: Another piperidine derivative with different substituents.
Tert-butyl 3-((7-chloropyrido[4,3-b]pyrazin-5-ylamino)methyl)-5-oxopiperidine-1-carboxylate: A closely related compound with a similar structure.
Uniqueness
Tert-butyl 3-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]-4-hydroxypiperidine-1-carboxylate is unique due to its specific combination of functional groups and the presence of the chloropyridopyrazine moiety. This unique structure contributes to its potential biological activities and makes it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C18H24ClN5O3 |
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Molecular Weight |
393.9 g/mol |
IUPAC Name |
tert-butyl 3-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C18H24ClN5O3/c1-18(2,3)27-17(26)24-7-4-13(25)11(10-24)9-22-16-15-12(8-14(19)23-16)20-5-6-21-15/h5-6,8,11,13,25H,4,7,9-10H2,1-3H3,(H,22,23) |
InChI Key |
RYUMPAMKWYPBAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CNC2=NC(=CC3=NC=CN=C32)Cl)O |
Origin of Product |
United States |
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